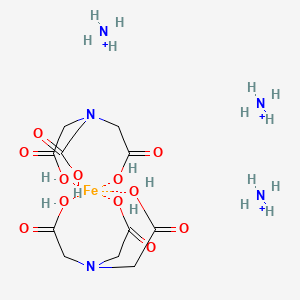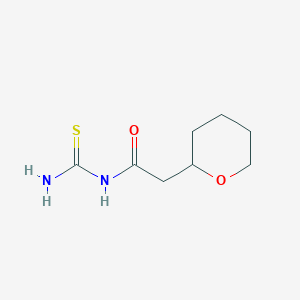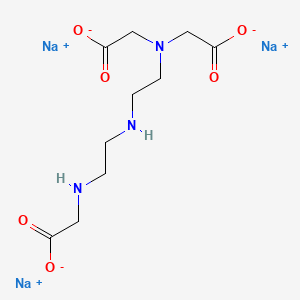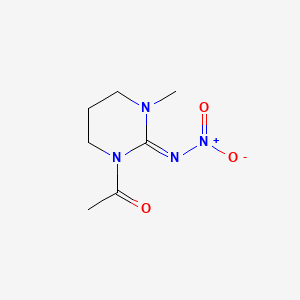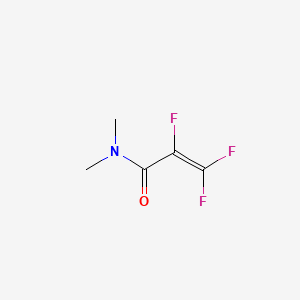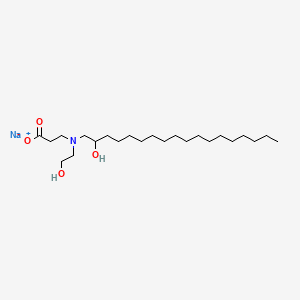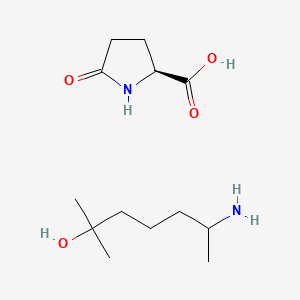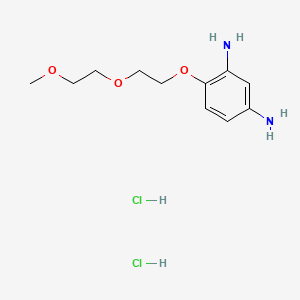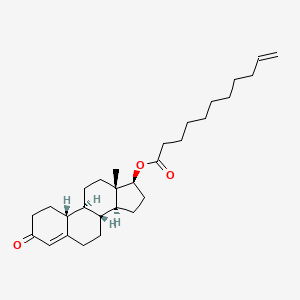
17-beta-Hydroxyestr-4-en-3-one 17-(undec-10-enoate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
17-beta-Hydroxyestr-4-en-3-one 17-(undec-10-enoate) is a synthetic derivative of testosterone, a naturally occurring steroid hormone. This compound is characterized by its complex structure, which includes multiple rings and functional groups, making it a subject of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 17-beta-Hydroxyestr-4-en-3-one 17-(undec-10-enoate) typically involves multiple steps, starting from simpler steroid precursors. The process often includes:
Hydroxylation: Introduction of hydroxyl groups at specific positions.
Esterification: Formation of the ester bond between the steroid and the undec-10-enoate group.
Purification: Techniques such as recrystallization and chromatography are used to purify the final product.
Industrial Production Methods
In industrial settings, the production of 17-beta-Hydroxyestr-4-en-3-one 17-(undec-10-enoate) is scaled up using large reactors and continuous flow processes. The reaction conditions are optimized for yield and purity, often involving controlled temperatures and pressures .
Analyse Des Réactions Chimiques
Types of Reactions
17-beta-Hydroxyestr-4-en-3-one 17-(undec-10-enoate) undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones.
Reduction: Reduction of double bonds to single bonds.
Substitution: Replacement of functional groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce saturated hydrocarbons .
Applications De Recherche Scientifique
17-beta-Hydroxyestr-4-en-3-one 17-(undec-10-enoate) has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying steroid chemistry and reaction mechanisms.
Biology: Investigated for its effects on cellular processes and hormone regulation.
Medicine: Explored for potential therapeutic uses, including hormone replacement therapy and treatment of certain cancers.
Mécanisme D'action
The mechanism of action of 17-beta-Hydroxyestr-4-en-3-one 17-(undec-10-enoate) involves binding to androgen receptors, which are proteins that mediate the effects of testosterone. This binding activates specific genes and pathways that regulate various physiological processes, including muscle growth, bone density, and reproductive functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Testosterone: The natural hormone from which 17-beta-Hydroxyestr-4-en-3-one 17-(undec-10-enoate) is derived.
Nandrolone: Another synthetic steroid with similar anabolic properties.
Boldenone: A steroid used in veterinary medicine with a similar structure.
Uniqueness
What sets 17-beta-Hydroxyestr-4-en-3-one 17-(undec-10-enoate) apart is its specific ester group, which affects its solubility, stability, and duration of action in the body. This makes it particularly useful in certain therapeutic and research applications .
Propriétés
Numéro CAS |
85702-62-1 |
|---|---|
Formule moléculaire |
C29H44O3 |
Poids moléculaire |
440.7 g/mol |
Nom IUPAC |
[(8R,9S,10R,13S,14S,17S)-13-methyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] undec-10-enoate |
InChI |
InChI=1S/C29H44O3/c1-3-4-5-6-7-8-9-10-11-28(31)32-27-17-16-26-25-14-12-21-20-22(30)13-15-23(21)24(25)18-19-29(26,27)2/h3,20,23-27H,1,4-19H2,2H3/t23-,24+,25+,26-,27-,29-/m0/s1 |
Clé InChI |
FZHPIXXLEHKOKS-MVTMSODMSA-N |
SMILES isomérique |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OC(=O)CCCCCCCCC=C)CCC4=CC(=O)CC[C@H]34 |
SMILES canonique |
CC12CCC3C(C1CCC2OC(=O)CCCCCCCCC=C)CCC4=CC(=O)CCC34 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


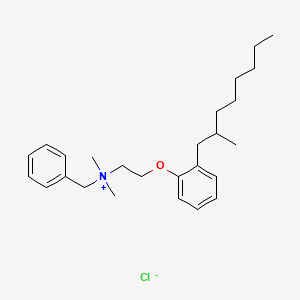
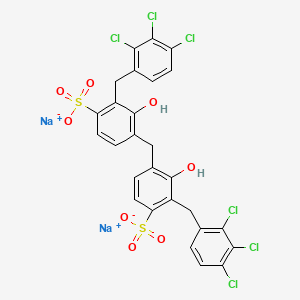
![4-[[4-(Tert-butyl)phenoxy]methyl]-5-nitroveratrole](/img/structure/B12679502.png)
![2-[(3-Cyclohexyl-3-hydroxypropyl)amino]nonanedioic acid](/img/structure/B12679515.png)
